molecular formula C16H17N3O2S B7682733 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide

Cat. No. B7682733
M. Wt: 315.4 g/mol
InChI Key: HZQMNSSRFNRGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has been widely studied for its potential use in cancer treatment. TNP-470 is a synthetic analog of fumagillin, a natural product that was first isolated from the fungus Aspergillus fumigatus in 1951. TNP-470 has been shown to inhibit the growth of new blood vessels, a process known as angiogenesis, which is critical for the growth and spread of tumors.

Mechanism of Action

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. This compound binds to and inhibits the activity of a protein called methionine aminopeptidase-2 (MetAP-2), which is required for the formation of new blood vessels. By inhibiting MetAP-2, this compound prevents the growth of new blood vessels and starves tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is that it is a potent and specific inhibitor of angiogenesis, making it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, one limitation of this compound is that it can be toxic to normal cells at high doses, which can limit its use in clinical settings.

Future Directions

There are several future directions for research on 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide. One area of interest is the development of new analogs of this compound that have improved potency and specificity for MetAP-2. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is ongoing research on the use of this compound in the treatment of other diseases that are characterized by abnormal angiogenesis, such as macular degeneration and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer treatment. This compound inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. This compound has a number of biochemical and physiological effects in addition to its anti-angiogenic properties, and there are several future directions for research on this compound. While this compound has some limitations for use in clinical settings, it remains a valuable tool for studying the role of angiogenesis in cancer and other diseases.

Synthesis Methods

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide can be synthesized using a multistep process that involves the condensation of naphthalene-1-carboxaldehyde with 3,5-dimethylpyrazole in the presence of a base to form the intermediate 1-(3,5-dimethylpyrazol-1-yl)naphthalene-2-carbaldehyde. This intermediate is then reacted with sulfamide to form this compound.

Scientific Research Applications

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been extensively studied for its anti-angiogenic properties and its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of tumors, including breast, lung, prostate, and colon cancers. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

properties

IUPAC Name

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-16(12(2)19(3)17-11)22(20,21)18-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQMNSSRFNRGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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